molecular formula C7H12F3NO2 B2583058 2,2,2-trifluoroethyl N-tert-butylcarbamate CAS No. 140429-73-8

2,2,2-trifluoroethyl N-tert-butylcarbamate

Cat. No.: B2583058
CAS No.: 140429-73-8
M. Wt: 199.173
InChI Key: QGWDNKBUZREYMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-tert-butylcarbamate typically involves the reaction of tert-butyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-butyl isocyanate+2,2,2-trifluoroethanol2,2,2-trifluoroethyl N-tert-butylcarbamate\text{tert-butyl isocyanate} + \text{2,2,2-trifluoroethanol} \rightarrow \text{this compound} tert-butyl isocyanate+2,2,2-trifluoroethanol→2,2,2-trifluoroethyl N-tert-butylcarbamate

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-tert-butylcarbamate involves the formation of stable carbamate derivatives with target molecules. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-methylcarbamate
  • 2,2,2-trifluoroethyl N-ethylcarbamate
  • 2,2,2-trifluoroethyl N-isopropylcarbamate

Uniqueness

2,2,2-trifluoroethyl N-tert-butylcarbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and resistance to metabolic degradation are important .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-6(2,3)11-5(12)13-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWDNKBUZREYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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